molecular formula C16H14BrClN2O2 B6103883 5-bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide

5-bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide

Cat. No.: B6103883
M. Wt: 381.6 g/mol
InChI Key: BFFZOZLQFZVZJH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and a propanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Bromination: Introduction of a bromine atom into the benzene ring.

    Chlorination: Addition of a chlorine atom to the benzene ring.

    Amidation: Formation of the amide bond by reacting the brominated and chlorinated benzene derivative with 3-(propanoylamino)phenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the amide group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 5-bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
  • 5-Bromo-2-chloro-N-isopropylbenzamide
  • 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

5-Bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the propanoylamino group. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-2-15(21)19-11-4-3-5-12(9-11)20-16(22)13-8-10(17)6-7-14(13)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZOZLQFZVZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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